An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methoxyphenyl)cyclohexan-1-amine (CAS 125802-09-7)
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methoxyphenyl)cyclohexan-1-amine (CAS 125802-09-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxyphenyl)cyclohexan-1-amine, with a CAS registry number of 125802-09-7, is a member of the arylcyclohexylamine class of chemical compounds. This class is of significant interest in medicinal chemistry and drug development due to the varied pharmacological activities exhibited by its members, which can include anesthetic, analgesic, and neuroprotective properties. The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(4-Methoxyphenyl)cyclohexan-1-amine, offering insights for its application in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-(4-Methoxyphenyl)cyclohexan-1-amine is presented in the table below. It is important to note that while some properties are available from chemical databases, specific experimental data for this compound is limited. Therefore, some values are predicted based on its structure and comparison with related compounds.
| Property | Value | Source |
| CAS Number | 125802-09-7 | |
| Molecular Formula | C₁₃H₁₉NO | [1] |
| Molecular Weight | 205.301 g/mol | [2] |
| Monoisotopic Mass | 205.14667 Da | [1] |
| Predicted XlogP | 2.4 | [1] |
| Physical State | Predicted to be a liquid or low-melting solid at room temperature | Inferred from related compounds |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Predicted to be soluble in organic solvents and sparingly soluble in water | Inferred from structure and related compounds |
| pKa (of the conjugate acid) | Predicted to be in the range of 9-11 | Inferred from related arylcyclohexylamines |
Structural Elucidation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of 1-(4-Methoxyphenyl)cyclohexan-1-amine is expected to show distinct signals for the aromatic protons, the methoxy group protons, the cyclohexyl protons, and the amine protons.
Predicted ¹H NMR Chemical Shifts:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to OCH₃) | 6.8 - 7.0 | Doublet | 2H |
| Aromatic (meta to OCH₃) | 7.1 - 7.3 | Doublet | 2H |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |
| Cyclohexyl (-CH₂-) | 1.2 - 2.0 | Multiplet | 10H |
| Amine (-NH₂) | 1.5 - 3.0 (broad) | Singlet | 2H |
The chemical shifts of the amine protons can be variable and are often broad due to hydrogen bonding and exchange with trace amounts of water.
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Quaternary Carbon (C-NH₂) | 55 - 65 |
| Aromatic (C-OCH₃) | 155 - 160 |
| Aromatic (CH) | 113 - 130 |
| Quaternary Aromatic | 130 - 140 |
| Methoxy (-OCH₃) | ~55 |
| Cyclohexyl (-CH₂-) | 20 - 40 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(4-Methoxyphenyl)cyclohexan-1-amine is expected to exhibit characteristic absorption bands for the amine N-H bonds, aromatic C-H and C=C bonds, and the ether C-O bond.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H stretch (primary amine) | 3300 - 3500 | Two bands, medium intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak intensity |
| C-H stretch (aliphatic) | 2850 - 2960 | Strong intensity |
| C=C stretch (aromatic) | 1500 - 1600 | Medium to strong intensity |
| C-N stretch | 1020 - 1250 | Medium intensity |
| C-O stretch (aryl ether) | 1230 - 1270 (asymmetric) 1020 - 1075 (symmetric) | Strong intensity |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. For 1-(4-Methoxyphenyl)cyclohexan-1-amine, electron ionization (EI) would likely lead to a detectable molecular ion peak (M⁺) at m/z 205.
Predicted Mass Spectrometry Fragmentation:
The fragmentation pattern is expected to be dominated by alpha-cleavage, a common fragmentation pathway for amines. The loss of a cyclohexyl radical would be a likely fragmentation, leading to a significant ion.
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Molecular Ion (M⁺): m/z 205
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Base Peak: Likely from alpha-cleavage, with the charge retained on the nitrogen-containing fragment.
Experimental Protocols
While specific experimental protocols for the characterization of 1-(4-Methoxyphenyl)cyclohexan-1-amine are not detailed in the readily available literature, standard analytical chemistry procedures would be employed.
Synthesis
A plausible synthetic route to 1-(4-Methoxyphenyl)cyclohexan-1-amine could involve a Grignard reaction between a 4-methoxyphenylmagnesium bromide and cyclohexanone, followed by a Strecker synthesis or a related amination protocol.
Diagram: Plausible Synthetic Workflow
